molecular formula C5H4F3N3O B15260356 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde

4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B15260356
M. Wt: 179.10 g/mol
InChI Key: NYJCIWHWRLURLW-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde is a chemical compound characterized by the presence of a trifluoroethyl group attached to a triazole ring, which is further substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the reaction of 4H-1,2,4-triazole with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired carbaldehyde derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of triazole-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-methanol
  • 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid
  • 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-thiol

Comparison:

Properties

Molecular Formula

C5H4F3N3O

Molecular Weight

179.10 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)-1,2,4-triazole-3-carbaldehyde

InChI

InChI=1S/C5H4F3N3O/c6-5(7,8)2-11-3-9-10-4(11)1-12/h1,3H,2H2

InChI Key

NYJCIWHWRLURLW-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(N1CC(F)(F)F)C=O

Origin of Product

United States

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